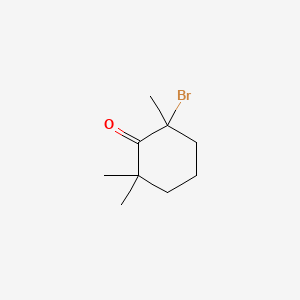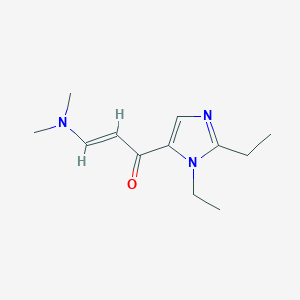![molecular formula C13H19ClN2O3 B12814768 (E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)
(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxime group, an amino group, and a benzo[dioxepin] moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride typically involves multiple steps. The process begins with the preparation of the benzo[dioxepin] moiety, followed by the introduction of the amino and oxime groups. Common reagents used in these reactions include various amines, hydroxylamine hydrochloride, and appropriate solvents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzimidazole derivatives: Compounds with similar heterocyclic structures.
Imidazole containing compounds: Known for their broad range of chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19ClN2O3 |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
(NE)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-6-1-3-11(15-16)10-4-5-12-13(9-10)18-8-2-7-17-12;/h4-5,9,16H,1-3,6-8,14H2;1H/b15-11+; |
Clave InChI |
QUKZSHFXOHYIDZ-KRWCAOSLSA-N |
SMILES isomérico |
C1COC2=C(C=C(C=C2)/C(=N/O)/CCCN)OC1.Cl |
SMILES canónico |
C1COC2=C(C=C(C=C2)C(=NO)CCCN)OC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12814687.png)
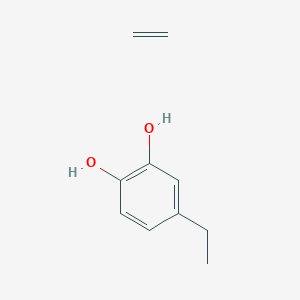
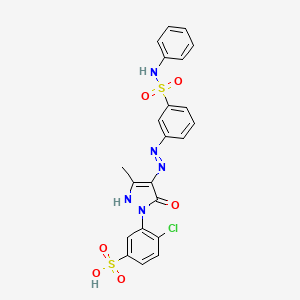

![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
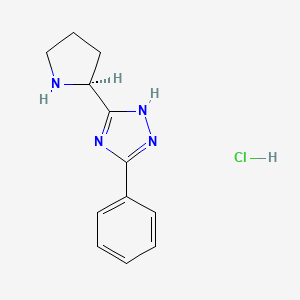
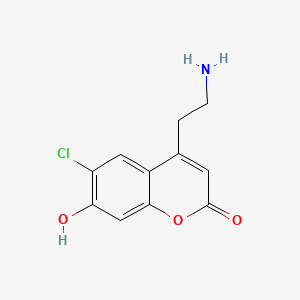
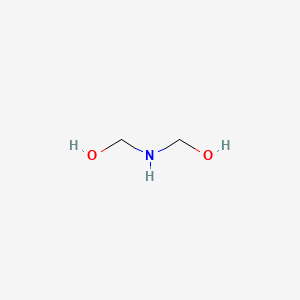
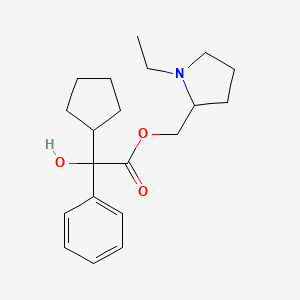
![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

